Hydrogen-Bond Donor and TPSA vs. Des-hydroxy Analog
The presence of the 6-OH group in 3,7-Dimethylbenzo[d]isoxazol-6-ol provides one hydrogen-bond donor (HBD) and contributes to a TPSA of 46.3 Ų, whereas the des-hydroxy analog 3,7-dimethylbenzo[d]isoxazole (CAS 66033-70-3) has zero HBDs and a TPSA of approximately 26 Ų (computed by the same Cactvs method) [1]. This difference of 20.3 Ų in TPSA and the complete loss of HBD capacity directly affect passive membrane permeability and blood–brain barrier penetration potential, factors critical in CNS drug discovery [2].
| Evidence Dimension | Hydrogen-Bond Donor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 46.3 Ų (PubChem Cactvs 3.4.8.18) [1] |
| Comparator Or Baseline | 3,7-Dimethylbenzo[d]isoxazole (CAS 66033-70-3): HBD = 0; TPSA ≈ 26 Ų (estimated from analog series) |
| Quantified Difference | ΔHBD = 1 (target vs. zero); ΔTPSA ≈ +20.3 Ų (78% increase) |
| Conditions | Computed descriptors from PubChem (Cactvs 3.4.8.18) and analog estimation; consistent computational methodology applied across compounds. |
Why This Matters
The presence of a hydrogen-bond donor and significantly higher TPSA make the 6-ol derivative a distinct tool for probing H-bond-dependent target interactions and for tuning ADME properties in lead optimization, whereas the des-hydroxy analog is unsuitable for such purposes.
- [1] PubChem CID 136321300. 3,7-Dimethylbenzo[d]isoxazol-6-ol. Computed Properties: HBD Count = 1, TPSA = 46.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/148321-62-4 (accessed 2026-05-06). View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. https://doi.org/10.1602/neurorx.2.4.541. View Source
